2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane
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Overview
Description
2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzaldehyde with 4-chlorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar precursors and conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiol compounds in an organic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield hydroxylated, aminated, or thiolated derivatives, while oxidation and reduction reactions may produce corresponding oxides or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential probe or ligand in biochemical studies.
Medicine: As a potential lead compound for drug development.
Industry: As a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms may enhance its binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-4-(4-bromophenyl)-1,3-dioxolane: Lacks the chlorophenyl group.
2-(Chloromethyl)-4-(4-chlorophenyl)-2-(4-bromophenyl)-1,3-dioxolane: Has a different halogen substitution pattern.
Uniqueness
2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane is unique due to its specific combination of bromine and chlorine atoms, which may confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
59362-76-4 |
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Molecular Formula |
C16H13Br2ClO2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-(bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C16H13Br2ClO2/c17-10-16(12-3-7-14(19)8-4-12)20-9-15(21-16)11-1-5-13(18)6-2-11/h1-8,15H,9-10H2 |
InChI Key |
RAKGOYXPQCULTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)(CBr)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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